(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 154026-94-5
VCID: VC0024136
InChI: InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
SMILES: CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Molecular Formula: C13H23ClO4
Molecular Weight: 278.77 g/mol

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

CAS No.: 154026-94-5

Reference Standards

VCID: VC0024136

Molecular Formula: C13H23ClO4

Molecular Weight: 278.77 g/mol

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester - 154026-94-5

CAS No. 154026-94-5
Product Name (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester
Molecular Formula C13H23ClO4
Molecular Weight 278.77 g/mol
IUPAC Name tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Standard InChI InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
Standard InChIKey TXLXWCARAPIXGH-ZJUUUORDSA-N
Isomeric SMILES CC1(O[C@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C
SMILES CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Canonical SMILES CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Synonyms (4R,6S)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester;
PubChem Compound 9835373
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator